molecular formula C23H15FN2O5 B4615996 2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

Cat. No.: B4615996
M. Wt: 418.4 g/mol
InChI Key: HQTWATSWIKFHGS-MTJSOVHGSA-N
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Description

2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one is a useful research compound. Its molecular formula is C23H15FN2O5 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.09649975 g/mol and the complexity rating of the compound is 726. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Two-photon Absorption Properties

One significant area of research involving similar oxazolone derivatives, including those with fluorophenyl and nitrobenzyl groups, focuses on their two-photon absorption (TPA) properties. These compounds have been synthesized and studied for their potential in nonlinear optical applications due to their high TPA cross-sections. The introduction of electron donor and acceptor groups to the oxazolone ring, creating a push-pull geometry, enhances the charge transfer across the molecule, leading to relatively high TPA cross-sections. This makes them promising candidates for nonlinear fluorophores in optical technologies (Rodrigues et al., 2012).

Antimicrobial Activity

Another research direction explores the antimicrobial potential of fluorobenzamide derivatives, including those related to oxazolone structures. These compounds, synthesized through conventional and microwave methods, have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds appears essential for enhancing their antimicrobial efficacy (Desai et al., 2013).

Synthesis and Reactivity Studies

Research has also focused on the synthesis and reactivity of compounds with structural similarities to the one . For instance, the thermal reactions of 3-phenyl-2H-azirines have been studied, yielding products through 1,3-dipolar cycloadditions and ene reactions. These studies contribute to a deeper understanding of the chemical behavior and potential transformations of these compounds under various conditions (Narasimhan et al., 1973).

Fluorinated Heterocyclic Compounds

The synthesis of side-chain fluorinated heterocyclic compounds via microwave irradiation has been explored, demonstrating an efficient method to enhance the yields of such compounds compared to traditional synthetic routes. This research indicates the versatility of fluorinated compounds in chemical synthesis and their potential for various applications (Loghmani-Khouzani et al., 2005).

Properties

IUPAC Name

(4Z)-2-(3-fluorophenyl)-4-[[4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN2O5/c24-18-5-2-4-17(13-18)22-25-21(23(27)31-22)12-15-7-9-20(10-8-15)30-14-16-3-1-6-19(11-16)26(28)29/h1-13H,14H2/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTWATSWIKFHGS-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-fluorophenyl)-4-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.